molecular formula C18H25Br B13697464 4-(4-Bromophenyl)-1,1'-bi(cyclohexane)

4-(4-Bromophenyl)-1,1'-bi(cyclohexane)

Cat. No.: B13697464
M. Wt: 321.3 g/mol
InChI Key: RYINMQTYSLHHLK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,1’-bi(cyclohexane) is an organic compound that features a bromophenyl group attached to a bicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,1’-bi(cyclohexane) typically involves the coupling of 4-bromophenyl derivatives with cyclohexane rings. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boron reagents to form the desired biaryl structure . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclohexane derivatives, while oxidation can produce cyclohexanone derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-1,1’-bi(cyclohexane) is unique due to its bicyclohexane structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C18H25Br

Molecular Weight

321.3 g/mol

IUPAC Name

1-bromo-4-(4-cyclohexylcyclohexyl)benzene

InChI

InChI=1S/C18H25Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h10-16H,1-9H2

InChI Key

RYINMQTYSLHHLK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)Br

Origin of Product

United States

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